![molecular formula C7H14N2O2 B1521353 tert-Butyl N-ethanimidoylcarbamate CAS No. 96405-15-1](/img/structure/B1521353.png)
tert-Butyl N-ethanimidoylcarbamate
Overview
Description
“tert-Butyl N-ethanimidoylcarbamate”, also known as TBEC, is an organic compound that belongs to the class of carbamates. It is also known as N-Boc-ethylenediamine . It is a mono-protected derivative of ethylenediamine and is used in the preparation of pharmacologically active analogues .
Synthesis Analysis
While specific synthesis methods for “tert-Butyl N-ethanimidoylcarbamate” were not found in the search results, related compounds such as tert-butyl carbamate have been used in palladium-catalyzed synthesis of N-Boc-protected anilines .
Scientific Research Applications
Synthesis of N-Boc-Protected Anilines
tert-Butyl N-ethanimidoylcarbamate: is utilized in the palladium-catalyzed synthesis of N-Boc-protected anilines . This process is crucial for protecting the amine group during the synthesis of complex organic molecules, particularly in pharmaceutical research where anilines are a common motif.
Preparation of Tetrasubstituted Pyrroles
The compound plays a role in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position . These pyrroles are valuable intermediates in the development of various pharmacologically active compounds.
tert-Butylation of Carboxylic Acids and Alcohols
It serves as a reagent for the tert-butylation of carboxylic acids and alcohols, providing a simple and safe method to convert these functional groups into their tert-butyl esters and ethers . This reaction is significant for the protection of these groups in multi-step organic syntheses.
Protecting Group for Carboxylic Acids
Due to its excellent stability against various nucleophiles and reducing agents, tert-butyl N-ethanimidoylcarbamate is widely used as a protecting group for carboxylic acids. Its deprotection can be conveniently achieved under acidic conditions .
Modification of Nanodiamonds
This compound has been used to chemically modify nanodiamonds, introducing primary amines on their surface . Such functionalized nanodiamonds have potential applications in the field of nonlinear optics due to their altered electronic properties.
Synthesis of Heterocyclic Compounds
tert-Butyl N-ethanimidoylcarbamate: may be employed in the synthesis of various heterocyclic compounds, which are core structures in many drugs and materials . The ability to introduce tert-butyl groups efficiently is valuable for the modification of these compounds.
Mechanism of Action
Target of Action
Similar compounds like tert-butanol have been found to interact with enzymes such as ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, biphenyl-2,3-diol 1,2-dioxygenase, and calmodulin .
Mode of Action
It’s known that the tert-butyl group is widely used as a protecting group for carboxylic acids due to its excellent stability against various nucleophiles and reducing agents . This suggests that tert-Butyl N-ethanimidoylcarbamate might interact with its targets in a similar manner.
Biochemical Pathways
The tert-butyl group has been found to have implications in biosynthetic and biodegradation pathways .
Pharmacokinetics
Similar compounds like tert-butanol have been found to have certain pharmacokinetic properties .
Result of Action
It’s known that the tert-butyl group is frequently used as a protecting group for the carboxylic acid functionality of amino acids , which suggests that tert-Butyl N-ethanimidoylcarbamate might have similar effects.
Action Environment
It’s known that the tert-butyl group exhibits excellent stability against various nucleophiles and reducing agents , suggesting that it might maintain its efficacy and stability under various environmental conditions.
properties
IUPAC Name |
tert-butyl (NZ)-N-(1-aminoethylidene)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-5(8)9-6(10)11-7(2,3)4/h1-4H3,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YICBDYRIHWRQKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC(=O)OC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/C(=O)OC(C)(C)C)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl N-ethanimidoylcarbamate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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